(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol
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Overview
Description
(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is a chiral compound featuring an amino group, an imidazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available precursors such as imidazole and amino alcohols.
Reaction Conditions: The reactions often require specific conditions such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Small-scale production using batch reactors.
Continuous Processes: Large-scale production using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole ketones, while substitution may produce various derivatives with modified functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound may influence biochemical pathways related to its functional groups, such as those involving amino or imidazole moieties.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-2-carboxaldehyde: A compound with a similar imidazole structure but different functional groups.
Uniqueness
(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is unique due to its specific combination of functional groups and chiral center, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1H-imidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-5(1-4-10)6-8-2-3-9-6/h2-3,5,10H,1,4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
LNCQWSQNUSQZEC-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN=C(N1)[C@H](CCO)N |
Canonical SMILES |
C1=CN=C(N1)C(CCO)N |
Origin of Product |
United States |
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